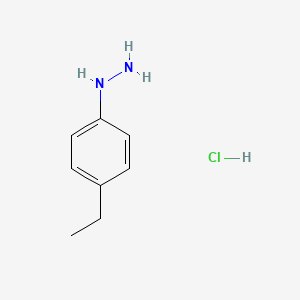

4-Ethylphenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-ethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFUKCJADFMHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375448 | |

| Record name | 4-Ethylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53661-18-0 | |

| Record name | 4-Ethylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethylphenylhydrazine hydrochloride basic properties

An In-depth Technical Guide to 4-Ethylphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a critical chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond basic data to offer insights into its synthesis, reactivity, and application, with a focus on the causal relationships that govern its utility in modern organic chemistry and pharmaceutical development.

Core Characteristics and Physicochemical Properties

This compound is a versatile substituted hydrazine salt. Its utility stems from the reactive hydrazine moiety, modulated by the electronic effects of the para-ethyl substituted phenyl ring. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base, which is more susceptible to aerial oxidation.

Structural and Molecular Data

The fundamental properties of this compound are summarized below. These data are foundational for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 53661-18-0 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂·HCl (or C₈H₁₃ClN₂) | [1][2][3] |

| Molecular Weight | 172.66 g/mol | [1][2][3] |

| Appearance | Light brown to white crystalline powder | [2][4] |

| Melting Point | 128-130 °C | [1] |

| IUPAC Name | (4-ethylphenyl)hydrazine;hydrochloride | [5] |

| InChI Key | YGFUKCJADFMHGW-UHFFFAOYSA-N | [5] |

Solubility Profile

Quantitative solubility data in a broad range of organic solvents is not extensively published, necessitating empirical determination for specific process development. However, qualitative solubility can be inferred from its structure and general behavior of similar phenylhydrazine salts.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | Soluble | The hydrochloride salt form allows for ionic dissociation and hydrogen bonding, promoting solubility in polar protic media. |

| Aprotic Polar | DMSO, DMF | Likely Soluble | The polar nature of these solvents can solvate the ionic salt. |

| Ethers | THF, Diethyl Ether | Sparingly Soluble to Insoluble | The lower polarity of ethers is generally insufficient to dissolve the ionic salt effectively. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar solvents are unable to overcome the lattice energy of the salt. |

Experimental Protocol: Determination of Solubility

For process optimization, the "shake-flask" method is a reliable standard for determining solubility.

-

Preparation : Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial at a constant temperature.

-

Equilibration : Agitate the mixture using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : Allow the mixture to settle, or centrifuge to separate the undissolved solid from the saturated solution.

-

Quantification : Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved solid using a suitable analytical technique, such as HPLC with a UV detector or by evaporating the solvent and weighing the residue.

Synthesis and Purification

The most common and industrially relevant synthesis of this compound begins with 4-ethylaniline. The process involves a classical diazotization reaction followed by a controlled reduction of the resulting diazonium salt.

Laboratory-Scale Synthesis Protocol

This protocol is a representative procedure adapted from established methods for phenylhydrazine synthesis.

-

Diazotization :

-

In a flask equipped with a mechanical stirrer and thermometer, suspend 4-ethylaniline in aqueous hydrochloric acid (approx. 3 molar equivalents of HCl).

-

Cool the mixture to 0-5 °C in an ice-salt bath. The aniline hydrochloride salt may precipitate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (approx. 1.05 molar equivalents) dropwise, ensuring the temperature does not rise above 5 °C. The causality here is critical: diazonium salts are unstable and can decompose violently at higher temperatures.[6] Maintaining a low temperature is paramount for both yield and safety.

-

-

Reduction :

-

In a separate, larger flask, prepare a solution of the reducing agent. A solution of tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid is effective.

-

Cool the reducing solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred reducing solution. The rate of addition must be controlled to manage the exothermic reaction.

-

After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

-

-

Isolation :

-

The this compound often precipitates from the acidic reaction mixture upon cooling.

-

Cool the mixture thoroughly in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove inorganic salts.

-

Purification by Recrystallization

The crude product can be purified to analytical grade by recrystallization.

-

Solvent Selection : A common and effective solvent system is a mixture of water and hydrochloric acid.

-

Procedure :

-

Dissolve the crude solid in a minimum amount of hot water. A small amount of charcoal can be added to decolorize the solution if necessary.

-

Hot filter the solution to remove any insoluble impurities.

-

To the hot filtrate, add concentrated hydrochloric acid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The slow cooling is crucial for the formation of well-defined, pure crystals.

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold water or ethanol, and dry under vacuum.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its participation in the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.

The Fischer Indole Synthesis

This acid-catalyzed reaction condenses a phenylhydrazine with an aldehyde or ketone to form an indole.[5][7] The reaction proceeds through a series of well-established steps.

Causality in the Mechanism :

-

Acid Catalyst : The acid (Brønsted or Lewis) is essential.[5][6] It protonates the carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. It also catalyzes the key tautomerization and the final elimination of ammonia.

-

[3][3]-Sigmatropic Rearrangement : This is the crucial C-C bond-forming step. The reaction is thermally or acid-promoted and follows concerted pericyclic reaction rules. The choice of solvent and temperature can significantly impact the efficiency of this step.

-

Role of the Ethyl Group : The para-ethyl group is an electron-donating group (EDG). This property increases the nucleophilicity of the terminal nitrogen of the hydrazine, potentially accelerating the initial condensation step. It also influences the electronic properties of the final indole product, which can affect its biological activity and metabolic stability.

Applications in Drug Discovery and Development

This compound is a key building block for several important classes of pharmaceuticals. Its primary role is to provide the core structure for indole-based drugs.

-

Anti-inflammatory Drugs : It is a precursor to the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The synthesis involves a Fischer indole reaction between 2-ethylphenylhydrazine (an isomer) and a suitable carbonyl compound to form 7-ethyltryptophol, a key intermediate.[8]

-

Antimigraine Agents : The triptan class of drugs, used to treat migraines, are often synthesized using the Fischer indole synthesis.[5][6] Substituted phenylhydrazines are crucial for building the specific indole core of these molecules.

-

General Organic Synthesis : Beyond specific drug targets, it is used to synthesize a wide variety of substituted indoles for research purposes in medicinal chemistry and materials science.[9] It also serves as a reagent for detecting and quantifying carbonyl compounds in analytical chemistry.[9]

Analytical Characterization

Confirming the identity and purity of this compound is essential. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation & Purity | Signals corresponding to the aromatic protons (two doublets showing para-substitution), the ethyl group (a quartet and a triplet), and exchangeable protons for the hydrazine and ammonium groups. Integration should match the C₈H₁₃N₂Cl structure. |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals for the distinct aromatic carbons (four signals due to symmetry), and two signals for the ethyl group carbons. |

| FT-IR | Functional Group Identification | Characteristic absorptions for N-H stretching (hydrazine salt), aromatic C-H stretching, and aromatic C=C bending. |

| HPLC | Purity Assessment | A single major peak on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with TFA or formic acid). Impurities, such as the starting 4-ethylaniline or regioisomers, can be quantified. |

| Mass Spec. | Molecular Weight Confirmation | The mass spectrum of the free base (C₈H₁₂N₂) would show a molecular ion peak (M⁺) at m/z ≈ 136.10. |

Safety, Handling, and Storage

Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate precautions.

Hazard Identification

| Hazard Class | Statement | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [5] |

| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. | [5] |

| Sensitization | May cause an allergic skin reaction. | [1] |

| Respiratory Irritation | May cause respiratory irritation. | [5] |

Recommended Handling Protocol

Adherence to a strict safety protocol is non-negotiable.

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear nitrile or neoprene gloves.

-

Eye Protection : Use chemical safety goggles and a face shield.

-

Body Protection : A flame-resistant lab coat is required.

-

-

Handling Practices : Avoid creating dust. Use spark-proof tools. Grounding and bonding are necessary when transferring large quantities to prevent static discharge. Avoid contact with strong oxidizing agents, acids, and metals.

-

Spill Response : In case of a spill, evacuate the area. Do not attempt to clean up without appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.

Storage

-

Conditions : Store in a tightly sealed container in a cool, dry, well-ventilated area.

-

Atmosphere : Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from aerial oxidation.

-

Incompatibilities : Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizers.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. iosrjournals.org [iosrjournals.org]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-Ethylphenylhydrazine Hydrochloride for Advanced Research

This guide provides an in-depth technical overview of 4-Ethylphenylhydrazine hydrochloride, tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to offer actionable insights into its application, synthesis, and analytical characterization, grounded in established scientific principles.

Section 1: Core Molecular and Physicochemical Profile

This compound is a substituted hydrazine salt pivotal in synthetic organic chemistry. Its utility stems from the reactive hydrazine moiety, which serves as a powerful nucleophile and a precursor for constructing nitrogen-containing heterocyclic systems.

1.1: Molecular Identity and Properties

A precise understanding of the compound's fundamental properties is the bedrock of its effective application in any synthetic or analytical workflow. The molecular weight and other key identifiers are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂·HCl (or C₈H₁₃ClN₂) | [1][2] |

| Molecular Weight | 172.66 g/mol | [1][2] |

| CAS Number | 53661-18-0 | [2][3] |

| IUPAC Name | (4-ethylphenyl)hydrazine;hydrochloride | [4] |

| Appearance | Light brown to white crystalline powder | [1][5] |

| Melting Point | 128-130°C | [2] |

| Purity | Typically ≥ 95% to 99% | [1][5] |

The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base, which is more susceptible to oxidation.[6]

Section 2: Synthesis and Mechanistic Considerations

The reliable synthesis of this compound is crucial for its application. The most common industrial and laboratory-scale synthesis involves a two-step process starting from 4-ethylaniline. Understanding this process is key to appreciating potential impurities and handling requirements.

2.1: Synthetic Pathway Overview

The synthesis proceeds via diazotization of 4-ethylaniline followed by a reduction of the resulting diazonium salt.[7][8]

-

Diazotization : 4-Ethylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5°C). This reaction converts the primary amine into a diazonium salt. The temperature control is critical because diazonium salts are unstable and can decompose at higher temperatures.[7]

-

Reduction : The diazonium salt intermediate is then reduced to the corresponding hydrazine. Common reducing agents for this step include sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂).[7][9] The crude hydrazine is then precipitated as its hydrochloride salt by adding concentrated HCl, which facilitates isolation and purification.[9]

A continuous-flow process has also been developed for this synthesis, which offers advantages such as improved heat and mass transfer, enhanced safety by minimizing the accumulation of unstable intermediates, and reduced reaction times.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 53661-18-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. This compound | 53661-18-0 [sigmaaldrich.com]

- 4. This compound | C8H13ClN2 | CID 2760970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zhangyi.lookchem.com [zhangyi.lookchem.com]

- 6. 54840-34-5|(4-Ethylphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 7. CN104744295A - Method and device for preparing ethylphenylhydrazine hydrochloride by pipelines - Google Patents [patents.google.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

4-Ethylphenylhydrazine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Ethylphenylhydrazine Hydrochloride

Introduction

This compound (CAS No: 53661-18-0) is a crucial chemical intermediate, valued for its role as a versatile building block in organic synthesis.[1] Its molecular structure, featuring an ethyl-substituted phenyl ring attached to a hydrazine moiety, makes it a key precursor in the construction of complex heterocyclic systems. This guide provides a detailed exploration of its synthesis, focusing on the underlying chemical principles, a step-by-step experimental protocol, and its significant applications, particularly within the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of this compound's synthesis is fundamental for leveraging its potential in creating novel therapeutics, agrochemicals, and dyes.[1][2]

The primary utility of this compound lies in its application in the Fischer indole synthesis, a powerful reaction for creating the indole nucleus.[3][4] This heterocyclic motif is a cornerstone of numerous biologically active molecules, including the anti-inflammatory drug Etodolac and various antimigraine agents of the triptan class.[3][5] The hydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base.[1][6]

Core Synthesis Pathway: From 4-Ethylaniline to this compound

The most established and widely employed synthetic route to this compound begins with 4-ethylaniline. The transformation is a classic two-step process common in aromatic chemistry: diazotization followed by reduction .[5][7]

-

Step 1: Diazotization of 4-Ethylaniline. 4-Ethylaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid (HCl). This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The resulting 4-ethyldiazonium chloride is a highly reactive intermediate.

-

Step 2: Reduction of the Diazonium Salt. The diazonium salt is then reduced to the corresponding hydrazine derivative. This critical step can be accomplished using various reducing agents, with the choice influencing reaction conditions, yield, and overall efficiency. Common reagents include sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂).[5]

-

Step 3: Isolation as Hydrochloride Salt. The final product is typically precipitated and isolated from the acidic solution as its hydrochloride salt, which crystallizes readily and exhibits greater stability for storage and subsequent use.

Mechanistic Insights and Scientific Rationale

A deep understanding of the reaction mechanism is paramount for optimizing the synthesis and ensuring both safety and reproducibility.

Pillar 1: The Diazotization Reaction

The conversion of an aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry. The process begins with the protonation of sodium nitrite by hydrochloric acid to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the potent electrophile, the nitrosonium ion (NO⁺) .[8]

The lone pair of electrons on the nitrogen atom of 4-ethylaniline initiates a nucleophilic attack on the nitrosonium ion. A series of proton transfers and a key dehydration step follow, ultimately yielding the relatively stable, though temperature-sensitive, 4-ethyldiazonium chloride.

Causality Behind Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[5] Maintaining a low temperature throughout the addition of sodium nitrite is essential to prevent side reactions and ensure a safe procedure.[6]

-

Strong Acidic Medium (HCl): Hydrochloric acid serves a dual purpose: it catalyzes the formation of the nitrosonium ion and provides the chloride counter-ion for the resulting diazonium salt. An excess of acid ensures the complete protonation of the starting aniline, preventing it from coupling with the newly formed diazonium salt to form undesirable azo compounds.

Pillar 2: The Reduction of the Diazonium Intermediate

The choice of reducing agent is a key decision point that dictates the subsequent reaction conditions.

-

Sodium Sulfite/Metabisulfite Reduction: This is a common and reliable method. The mechanism involves the initial formation of a diazosulfonate intermediate, which is then reduced and subsequently hydrolyzed under acidic conditions to yield the hydrazine. The pH control during this reaction can be important for optimizing yields.[9][10]

-

Stannous Chloride (SnCl₂) Reduction: Stannous chloride is a potent reducing agent capable of directly converting the diazonium salt to the hydrazine hydrochloride. This method is often efficient but requires the removal of tin salts during workup.[5]

The reduction process transforms the N≡N triple bond of the diazonium group into the N-N single bond of the hydrazine, with the release of the terminal nitrogen atom.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53661-18-0 | [11] |

| Molecular Formula | C₈H₁₂N₂·HCl | [1] |

| Molecular Weight | 172.66 g/mol | [1][11] |

| Appearance | Light brown crystalline powder | [1] |

| Melting Point | 232-234 °C (decomposes) | [12] |

| Purity | ≥ 95% (NMR) | [1] |

Table 2: Summary of Synthesis Parameters

| Parameter | Reagent/Condition | Rationale |

| Starting Material | 4-Ethylaniline | Commercially available precursor with the required ethylphenyl scaffold. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl) | In situ generation of nitrous acid for conversion to the diazonium salt.[8] |

| Reaction Temperature | 0–5 °C | Critical for maintaining the stability of the diazonium salt intermediate.[5][6] |

| Reducing Agent | Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂) | Efficiently reduces the diazonium group to a hydrazine.[5] |

| Final Form | Hydrochloride Salt | Enhances stability and simplifies handling and purification. |

Visualizing the Synthesis and Application

Diagram 1: Overall Synthesis Pathway

Caption: Synthesis of 4-Ethylphenylhydrazine HCl from 4-Ethylaniline.

Diagram 2: Application in Fischer Indole Synthesis

Caption: Fischer Indole Synthesis using 4-Ethylphenylhydrazine HCl.

Experimental Protocol: A Validated Approach

This protocol details the synthesis of this compound from 4-ethylaniline via diazotization and subsequent reduction with sodium sulfite.

Materials and Reagents:

-

4-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Step-by-Step Methodology:

Part A: Diazotization of 4-Ethylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 4-ethylaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in water.

-

Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. The 4-ethylaniline hydrochloride salt may precipitate.

-

Prepare a solution of sodium nitrite (1.05 eq) in deionized water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature of the reaction mixture is strictly maintained below 5 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution contains the 4-ethyldiazonium chloride intermediate.

Part B: Reduction and Isolation

-

In a separate, larger flask, prepare a solution of sodium sulfite (2.5 eq) in water and cool it to 5–10 °C.

-

Slowly add the cold diazonium salt solution prepared in Part A to the sodium sulfite solution with vigorous stirring. Maintain the temperature below 10 °C during this addition.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat it gently to 60–70 °C for 1-2 hours. The color of the solution should change, indicating the progress of the reduction.

-

Cool the reaction mixture back to room temperature and then acidify it by slowly adding concentrated hydrochloric acid until the pH is strongly acidic (pH ~1).

-

Cool the acidified mixture in an ice bath to 0–5 °C. The this compound will precipitate as a crystalline solid.

-

Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water, followed by a cold non-polar solvent (e.g., diethyl ether) to aid in drying.

-

Dry the product under vacuum to obtain this compound as a light brown powder.

Self-Validating System: Throughout the protocol, visual cues (color changes), temperature monitoring, and pH control serve as internal checks to validate the progression of the reaction. Final product identity and purity should be confirmed using analytical methods such as NMR spectroscopy and melting point determination.[1][11][12]

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood. Special care must be taken during the diazotization step due to the inherent instability of diazonium salts.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104744295A - Method and device for preparing ethylphenylhydrazine hydrochloride by pipelines - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN101157642A - Method for preparing 4-sulfonate phenylhydrazine - Google Patents [patents.google.com]

- 10. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]

- 11. This compound | C8H13ClN2 | CID 2760970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [oakwoodchemical.com]

(4-Ethylphenyl)hydrazine monohydrochloride structure

An In-Depth Technical Guide to (4-Ethylphenyl)hydrazine Monohydrochloride: Structure, Synthesis, and Applications

Abstract

(4-Ethylphenyl)hydrazine monohydrochloride is a significant chemical intermediate, playing a pivotal role as a versatile building block in various sectors of chemical science. Its unique molecular architecture, featuring a reactive hydrazine moiety attached to an ethyl-substituted phenyl ring, makes it a valuable precursor in the synthesis of a wide array of organic compounds. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Physical Properties

(4-Ethylphenyl)hydrazine monohydrochloride is an organic salt that typically presents as a light brown crystalline powder.[1] The hydrochloride form enhances its stability and ease of handling compared to the free base. Proper storage is crucial; it should be kept in a cool environment, typically between 0-8 °C, to maintain its integrity.[1]

| Property | Value | Source |

| IUPAC Name | (4-ethylphenyl)hydrazine;hydrochloride | [2] |

| CAS Number | 53661-18-0 | [1][2] |

| Molecular Formula | C₈H₁₂N₂·HCl (or C₈H₁₃ClN₂) | [1][2] |

| Molecular Weight | 172.66 g/mol | [1] |

| Appearance | Light brown crystalline powder | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Canonical SMILES | CCC1=CC=C(C=C1)NN.Cl | [2] |

| InChI | InChI=1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H | [2] |

| InChIKey | YGFUKCJADFMHGW-UHFFFAOYSA-N | [2] |

Molecular Structure and Elucidation

The core structure of (4-Ethylphenyl)hydrazine monohydrochloride consists of a benzene ring substituted with an ethyl group and a hydrazine group at the para (1,4) positions. In its monohydrochloride salt form, the terminal nitrogen atom of the hydrazine group is protonated, forming a hydrazinium cation, with chloride as the counter-ion. This protonation increases the compound's polarity and water solubility.

Caption: 2D Structure of (4-Ethylphenyl)hydrazine Monohydrochloride.

Spectroscopic Profile (Predicted)

While specific spectral data requires experimental acquisition, the structure allows for the prediction of its key spectroscopic features, which are fundamental for its characterization.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.

-

Ethyl Group: A quartet (~2.6 ppm, 2H) for the methylene (-CH₂) protons coupled to the methyl protons, and a triplet (~1.2 ppm, 3H) for the methyl (-CH₃) protons coupled to the methylene protons.

-

Hydrazine Protons: The N-H protons would appear as broad singlets, with their chemical shift being highly dependent on the solvent and concentration. The protonated -NH₃⁺ group would likely be downfield.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry. Two signals for the protonated carbons and two for the quaternary carbons (one attached to the ethyl group and one to the hydrazine group).

-

Ethyl Group: Two signals in the aliphatic region for the -CH₂- (~28 ppm) and -CH₃ (~15 ppm) carbons.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad absorption bands in the 2500-3200 cm⁻¹ region are characteristic of the hydrazinium ion (-NH₃⁺).

-

C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H of the ethyl group.

-

N-H Bending: A characteristic bend around 1500-1600 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum of the free base (C₈H₁₂N₂) would show a molecular ion peak (M⁺) at m/z = 136.10.

-

A prominent fragment would be the loss of the ethyl group (M-29), resulting in a peak at m/z = 107.

-

Synthesis Pathway

The most common and industrially viable synthesis of aryl hydrazines, including (4-Ethylphenyl)hydrazine, involves a two-step process starting from the corresponding aniline derivative. The process begins with diazotization of the primary amine, followed by a reduction of the resulting diazonium salt.

Caption: General synthesis workflow for (4-Ethylphenyl)hydrazine HCl.

Experimental Protocol: Diazotization and Reduction

This protocol is a representative procedure adapted from established methods for synthesizing phenylhydrazine hydrochlorides.[3][4][5]

Materials:

-

4-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: a. A solution of 4-ethylaniline is prepared in concentrated hydrochloric acid and water, then cooled to 0-5 °C in an ice-salt bath with vigorous stirring.[4] b. A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 4-ethylaniline suspension. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts. c. The reaction is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the 4-ethylbenzenediazonium chloride intermediate.

-

Reduction: a. In a separate vessel, a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or sodium sulfite in water) is prepared and cooled. b. The cold diazonium salt solution is added slowly to the reducing solution, again keeping the temperature low (typically 5-10 °C) during the addition.[5] c. After the addition is complete, the reaction mixture is allowed to stir for several hours, sometimes overnight, to ensure the reduction is complete.[5]

-

Isolation and Purification: a. The precipitated crude product, (4-Ethylphenyl)hydrazine monohydrochloride, is collected by vacuum filtration. b. For purification, the crude solid can be recrystallized. A common method involves dissolving the solid in hot water, treating with decolorizing carbon, filtering the hot solution, and then adding concentrated HCl to the filtrate before cooling in an ice bath to precipitate the purified, crystalline product.[4][5] c. The purified crystals are filtered, washed with a small amount of cold water or ethanol, and dried in vacuo over a desiccant.

Causality in Experimental Design: The low-temperature requirement for diazotization is critical because diazonium salts are thermally unstable and can explosively decompose at higher temperatures or react with water to form phenols. The choice of reducing agent (SnCl₂ vs. Na₂SO₃) can affect yield and purity; SnCl₂ is a strong reducing agent often used in laboratory-scale synthesis, while sodium sulfite is a milder alternative sometimes preferred in larger-scale processes.[5][6]

Applications in Research and Drug Development

(4-Ethylphenyl)hydrazine monohydrochloride is not typically an end-product but rather a crucial intermediate. Its utility stems from the high reactivity of the hydrazine group, which readily participates in condensation reactions and cyclizations.

Caption: Key application areas for (4-Ethylphenyl)hydrazine HCl.

-

Pharmaceutical Development: This compound is a recognized building block in the synthesis of various pharmaceuticals. It is particularly noted for its role in creating anti-cancer agents and is a precursor for impurities of the anti-inflammatory drug Etodolac.[1] The hydrazine moiety is key to forming heterocyclic structures, such as indoles (via Fischer indole synthesis) and pyrazoles, which are common scaffolds in medicinal chemistry.

-

Organic Synthesis: It serves as a valuable intermediate for synthesizing hydrazone derivatives, which are important in medicinal chemistry and material science.[1] Its reactivity is also harnessed in the preparation of dyes and other functional materials.[1]

-

Analytical Chemistry: It is employed as a reagent in analytical methods to detect and quantify carbonyl compounds (aldehydes and ketones).[1] The reaction forms a characteristic hydrazone derivative, which can be easily identified and measured, making it useful in quality control processes.

Safety, Handling, and Storage

As a hydrazine derivative, (4-Ethylphenyl)hydrazine monohydrochloride must be handled with care. It is classified as toxic and hazardous.

-

Hazards:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][7]

-

Long-Term Effects: Suspected of causing genetic defects and may cause cancer. It can cause damage to organs through prolonged or repeated exposure.[7][8] Phenylhydrazine compounds as a class are considered potential occupational carcinogens.[8]

-

-

Handling (Self-Validating Protocol):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][10] Contaminated clothing should be removed immediately and washed before reuse.[10]

-

Avoidance: Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin and eyes.[9]

-

-

Storage:

-

Store in a tightly closed container in a cool (0-8 °C), dry, and well-ventilated place.[1]

-

Store locked up and away from incompatible materials such as strong bases and oxidizing agents.[8][11]

-

The compound can be sensitive to light and air; storage under an inert atmosphere is recommended for long-term stability.[7][8]

-

Conclusion

(4-Ethylphenyl)hydrazine monohydrochloride is a compound of significant synthetic utility. Its well-defined structure, characterized by a reactive hydrazinium group and a substituted aromatic ring, provides a foundation for its widespread use in the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective application in research and industrial settings, particularly in the ongoing development of new pharmaceuticals and functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Ethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 2760970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. riccachemical.com [riccachemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to the Solubility of 4-Ethylphenylhydrazine Hydrochloride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylphenylhydrazine hydrochloride (CAS No. 53661-18-0) is a crucial chemical intermediate in the synthesis of a variety of pharmacologically active molecules and other specialized organic compounds.[1] A comprehensive understanding of its solubility in organic solvents is a cornerstone for successful process development, enabling informed solvent selection for chemical reactions, optimization of purification strategies such as recrystallization, and the formulation of drug products. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound. While quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, this document furnishes a robust framework for researchers to determine this critical parameter. We will delve into the physicochemical properties of the compound, the principles governing its solubility, and present a detailed, self-validating experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physical property that dictates its behavior in various chemical environments. In the realm of drug development and organic synthesis, solubility data is paramount for:

-

Reaction Solvent Selection: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics. The solubility of this compound in a potential reaction solvent will directly impact reaction rate and yield.

-

Purification and Crystallization: The differential solubility of a compound in various solvents at different temperatures is the basis for purification by recrystallization. A solvent system that allows for high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures is ideal.

-

Formulation Development: For APIs, solubility in various pharmaceutically acceptable solvents is a key determinant of bioavailability and the choice of dosage form.

-

Analytical Method Development: The choice of diluent in analytical techniques such as High-Performance Liquid Chromatography (HPLC) is dependent on the solubility of the analyte.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 53661-18-0 | [2][3] |

| Molecular Formula | C₈H₁₃ClN₂ | [2] |

| Molecular Weight | 172.66 g/mol | [1][3] |

| Appearance | Light brown crystalline powder | [1] |

| Melting Point | 128-130°C | [3] |

Theoretical Principles of Solubility

The solubility of this compound, an organic salt, is governed by the principle of "like dissolves like." As a hydrochloride salt, it possesses both ionic and organic characteristics, leading to a complex solubility profile.

The dissolution process can be conceptualized as overcoming the lattice energy of the crystal with the solvation energy provided by the solvent. Key factors influencing the solubility of this compound include:

-

Solvent Polarity: Polar solvents are generally better at solvating ionic compounds like hydrochloride salts. The polar ends of the solvent molecules can interact with the positively charged hydrazinium ion and the negatively charged chloride ion, stabilizing them in solution.

-

Hydrogen Bonding: Protic solvents, such as alcohols (e.g., methanol, ethanol), are capable of hydrogen bonding, which can significantly enhance the solubility of compounds with hydrogen bond donors and acceptors, like the N-H groups in the hydrazine moiety.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the ions in the crystal lattice, thereby promoting dissolution.

Based on these principles, one can make qualitative predictions about the solubility of this compound in various classes of organic solvents.

Qualitative Solubility Profile

While specific quantitative data is sparse, a qualitative assessment of solubility can be inferred from the compound's structure and available information for similar compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Water | High | Capable of hydrogen bonding and have high polarity, which effectively solvates the ionic nature of the salt. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | High polarity and dielectric constants allow for effective solvation of ions, though they lack hydrogen bond donating ability. |

| Aprotic Nonpolar | Hexanes, Toluene | Low | Lack the polarity and hydrogen bonding capabilities to overcome the crystal lattice energy of the salt. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers have some polarity but are not as effective at solvating salts as protic or highly polar aprotic solvents. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4] This protocol provides a self-validating system for obtaining reliable quantitative data.

Materials and Equipment

-

High-purity this compound

-

High-purity organic solvents of interest

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Procedure

-

Preparation of Vials: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Pipette a precise volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached. This typically takes 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentrations are consistent.

-

Sample Collection: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Quantification: Prepare a standard calibration curve of this compound in the same solvent. Use the calibration curve to determine the concentration of the saturated solution.

-

Calculation: Calculate the solubility of the compound in the organic solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Conclusion

While a comprehensive, publicly available database of the quantitative solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the theoretical foundation and a robust, practical framework for researchers to determine this vital parameter. By understanding the physicochemical properties of the compound and the principles that govern its solubility, scientists can make informed decisions regarding solvent selection. The detailed shake-flask protocol presented herein offers a reliable and self-validating method for generating the precise solubility data necessary for advancing research, development, and manufacturing processes in the pharmaceutical and chemical industries.

References

The Cornerstone of Synthesis: A Technical Guide to the Stability and Storage of 4-Ethylphenylhydrazine Hydrochloride

For the researcher, scientist, and drug development professional, the integrity of starting materials is paramount. 4-Ethylphenylhydrazine hydrochloride, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] Its stability is not a passive characteristic but an active state that must be rigorously maintained. This guide provides an in-depth, field-proven perspective on the core principles of stability, storage, and handling for this critical reagent, moving beyond mere procedural steps to explain the underlying chemical causality.

Foundational Chemical Properties and Inherent Instabilities

This compound (CAS No. 53661-18-0) is a light brown or white crystalline powder.[1][2] As a hydrochloride salt, it is generally more stable and less volatile than its free base counterpart.[3] However, the hydrazine moiety is inherently reactive, making the compound susceptible to several degradation pathways. The primary drivers of instability are oxidation, thermal stress, photolytic exposure, and moisture . Understanding these vectors is the first step in designing a robust storage and handling protocol.

The product is chemically stable under standard ambient conditions (room temperature); however, its reactivity as a reducing agent makes it incompatible with strong oxidizing agents.[4][5] Contact with oxidizers can lead to highly energetic or violent reactions.[5][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53661-18-0 | [7][8][9] |

| Molecular Formula | C₈H₁₃ClN₂ | [7][8] |

| Molecular Weight | 172.66 g/mol | [7][8][9] |

| Appearance | Light brown crystalline powder | [1] |

| Melting Point | 128-130 °C or 250-254 °C (with decomposition) | [4][8] |

| Solubility | Soluble in water | [10] |

Degradation Pathways: The "Why" Behind the Protocol

A self-validating storage protocol is one that anticipates and mitigates the specific chemical reactions that lead to degradation. For this compound, the primary concerns are oxidative and thermal decomposition.

Oxidative Degradation

The hydrazine functional group is readily oxidized, particularly when exposed to atmospheric oxygen.[6] This process is often autocatalytic and can be initiated by trace metal cations.[7] The oxidation of arylhydrazines is a complex radical process.[10]

The likely oxidative degradation pathway involves the following key steps:

-

Initiation: The reaction can be initiated by air (O₂), forming a phenylhydrazyl radical and a superoxide radical (O₂⁻).[7]

-

Propagation: These radicals propagate a chain reaction, leading to the formation of intermediates like phenyldiazene and benzenediazonium ions.[7]

-

Termination/Product Formation: Ultimately, this can lead to the formation of various degradation products, including potentially carcinogenic N-nitroso compounds and other colored impurities that signify product decomposition.[8] The appearance of a yellow or pinkish hue in the crystalline powder is a common visual indicator of oxidative degradation.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethylphenylhydrazine Hydrochloride: From Discovery to Modern Applications

This guide provides a comprehensive overview of 4-Ethylphenylhydrazine hydrochloride, a crucial intermediate in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this compound's history, synthesis, properties, and applications.

Foreword: The Legacy of Hydrazines

The story of this compound is intrinsically linked to the pioneering work of Hermann Emil Fischer. In 1875, Fischer reported the first synthesis of its parent compound, phenylhydrazine, by reducing a phenyl diazonium salt with sulfite salts.[1][2] This discovery was monumental, not only for characterizing a new class of organic compounds but also for providing a powerful tool for chemical analysis and synthesis. Fischer famously used phenylhydrazine to react with sugars, forming crystalline osazones that allowed for their separation and structural elucidation, work that contributed to his 1902 Nobel Prize in Chemistry.[3][4]

The fundamental synthetic pathway established by Fischer laid the groundwork for the preparation of a vast array of substituted phenylhydrazines, including the 4-ethyl derivative.[5] While the precise first synthesis of this compound is not prominently documented, its preparation follows the logical extension of Fischer's well-established methods. Today, it is recognized as a key building block, particularly in the pharmaceutical industry.[6][7]

Physicochemical and Spectroscopic Profile

This compound is typically a light brown crystalline powder.[6] Its salt form enhances stability and ease of handling compared to the free base, which, like phenylhydrazine, can be susceptible to oxidation and discoloration upon exposure to air.[1]

Key Properties

| Property | Value | Source(s) |

| CAS Number | 53661-18-0 | [8][9][10] |

| Molecular Formula | C₈H₁₃ClN₂ | [9] |

| Molecular Weight | 172.66 g/mol | [6] |

| Melting Point | 128-130 °C | [11] |

| Appearance | Light brown crystalline powder | [6] |

| Storage Conditions | Store at 0-8 °C, under inert gas, protected from light and moisture. | [6][12] |

Spectroscopic Signature

The structural identity of this compound can be unequivocally confirmed through standard spectroscopic techniques. While a publicly available, peer-reviewed spectrum is not readily accessible, the expected spectral data, based on its structure and data for analogous compounds, are as follows:

| Technique | Expected Features |

| ¹H NMR | - Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). - Aromatic Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. - Hydrazine Protons: Broad signals for the -NH-NH₂ protons, which are exchangeable with D₂O. |

| ¹³C NMR | - Ethyl Group: Two signals in the aliphatic region for the methyl and methylene carbons. - Aromatic Carbons: Four signals in the aromatic region, two for the substituted carbons and two for the unsubstituted carbons. |

| IR Spectroscopy | - N-H Stretching: Bands in the region of 3100-3300 cm⁻¹ corresponding to the hydrazine group. - Aromatic C-H Stretching: Signals just above 3000 cm⁻¹. - C=C Stretching: Peaks around 1500-1600 cm⁻¹ for the aromatic ring. |

| Mass Spectrometry | The mass spectrum would show the molecular ion for the free base, (4-ethylphenyl)hydrazine, at m/z corresponding to C₈H₁₂N₂. |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and instrument used. The data presented are for illustrative purposes.[9][13]

The Chemistry of Synthesis: From Aniline to Hydrazine

The industrial and laboratory synthesis of this compound is a classic two-step process rooted in Fischer's original work: the diazotization of a primary aromatic amine followed by the reduction of the resulting diazonium salt.

Step 1: Diazotization of 4-Ethylaniline

The synthesis begins with 4-ethylaniline. This substrate is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). This reaction must be performed at low temperatures (0-5 °C) because the resulting diazonium salt is unstable at higher temperatures and can decompose.[1][14]

The causality for the low temperature is twofold: first, it prevents the premature decomposition of the diazonium salt, and second, it minimizes side reactions, such as the formation of phenolic byproducts. The strong acid is crucial for generating the electrophilic nitrosonium ion (NO⁺), which is the active agent in the diazotization.

Step 2: Reduction of the Diazonium Salt

The cold diazonium salt solution is then subjected to reduction to form the hydrazine. Several reducing agents can be employed, with the choice often depending on factors like cost, safety, yield, and ease of workup.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Source(s) |

| Sodium Sulfite (Na₂SO₃) | Added to a cold diazonium salt solution, followed by heating. | Cost-effective, widely used in industrial processes. | Requires careful pH control and heating, which can lead to side products if not optimized. | [1][15] |

| Stannous Chloride (SnCl₂) | Acidic medium (HCl). | Generally provides high yields and a clean reaction. | More expensive than sodium sulfite, and tin waste requires proper disposal. | [16][17] |

| Hypophosphorous Acid (H₃PO₂) | Often used for deamination (replacement of -N₂⁺ with -H), but can also be used for reduction to hydrazines. | Selective reducing agent. | Can be more expensive and less common for large-scale hydrazine synthesis. | [14] |

The most common industrial method utilizes sodium sulfite due to its economic viability.[5] The reaction proceeds through an intermediate diazosulfonate, which is then hydrolyzed and reduced to the hydrazine. Finally, the addition of excess hydrochloric acid precipitates the desired this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative method adapted from established procedures for phenylhydrazine synthesis, such as those found in Organic Syntheses, and tailored for the 4-ethyl derivative based on patent literature.[15][18]

Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Phenylhydrazines are toxic and potential carcinogens.[12][19]

Materials:

-

4-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Preparation of the Aniline Salt: In the three-necked flask, add 4-ethylaniline. Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated HCl with stirring, ensuring the temperature does not rise above 5 °C. This forms the 4-ethylanilinium chloride salt suspension.

-

Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the cold aniline salt suspension via the dropping funnel. The rate of addition must be carefully controlled to maintain the temperature between 0 and 5 °C. After the addition is complete, stir the mixture for an additional 15-20 minutes at the same temperature.

-

Reduction: In a separate, larger beaker, prepare a solution of sodium sulfite in water and cool it to ~5 °C. Slowly and carefully, add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature will rise; maintain it below 20 °C with an ice bath during the addition.

-

Hydrolysis and Precipitation: Once the addition is complete, slowly heat the reaction mixture to 60-70 °C and hold it at this temperature for about 1 hour. The color of the solution should change. After heating, cool the mixture to room temperature. Slowly add concentrated HCl to the cooled solution. The this compound will precipitate.

-

Isolation and Drying: Cool the mixture further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold water. Dry the product under vacuum to yield the final compound.

Core Application: The Fischer Indole Synthesis

The primary and most significant application of this compound is as a precursor in the Fischer indole synthesis.[20] This powerful reaction, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry and is used to produce a wide variety of indole derivatives, which are prevalent in pharmaceuticals and natural products.[20]

The reaction involves condensing 4-Ethylphenylhydrazine (usually liberated from its hydrochloride salt in situ with a base, or used directly under acidic conditions) with an aldehyde or ketone. The resulting phenylhydrazone intermediate, upon heating in the presence of an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid), undergoes a[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[20]

This methodology is crucial in the synthesis of various drugs. For instance, substituted phenylhydrazines are key intermediates in the production of triptans, a class of drugs used to treat migraines.[20] It is also used in the synthesis of anti-cancer agents and other bioactive molecules.[6][7]

Other Industrial and Research Applications

Beyond its central role in indole synthesis, this compound finds utility in several other areas:

-

Agrochemicals: It serves as a building block for certain pesticides and herbicides.[6]

-

Analytical Chemistry: Like its parent compound, it can be used as a reagent to detect and quantify carbonyl compounds (aldehydes and ketones) through the formation of distinct hydrazone derivatives.[6]

-

Dye Industry: Phenylhydrazine derivatives are used in the synthesis of various dyes.[21]

-

Biochemical Research: It is employed in studies of enzyme kinetics and metabolic pathways.[6]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[9]

-

Irritation: It causes skin and serious eye irritation.[9]

-

Handling: Work should be conducted in a well-ventilated fume hood. Avoid creating dust. Handlers must use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][19]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[6][12]

Conclusion

From its conceptual origins in Emil Fischer's foundational work on phenylhydrazine, this compound has evolved into a valuable and versatile intermediate in modern chemistry. Its synthesis, though based on a classic chemical transformation, has been refined for industrial-scale production. Its primary application in the Fischer indole synthesis continues to empower medicinal chemists in the development of novel therapeutics. A thorough understanding of its synthesis, properties, and handling is essential for any scientist working in the fields of drug discovery, process development, and fine chemical manufacturing.

References

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 3. nobelprize.org [nobelprize.org]

- 4. Emil Fischer [chemistry.msu.edu]

- 5. Fischer Phenylhydrazine Synthesis [drugfuture.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. CAS#:53661-18-0 | (4-Ethylphenyl)hydrazine hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 9. This compound | C8H13ClN2 | CID 2760970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 53661-18-0|this compound|BLD Pharm [bldpharm.com]

- 11. 53661-18-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. 2-Ethylphenylhydrazine Hydrochloride | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lkouniv.ac.in [lkouniv.ac.in]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]

- 17. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 18. CN104744295A - Method and device for preparing ethylphenylhydrazine hydrochloride by pipelines - Google Patents [patents.google.com]

- 19. angenechemical.com [angenechemical.com]

- 20. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 21. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Core Chemical Reactions of 4-Ethylphenylhydrazine Hydrochloride

Introduction

4-Ethylphenylhydrazine hydrochloride is a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. Its utility stems from the reactive hydrazine moiety, which serves as a linchpin for constructing a variety of heterocyclic scaffolds fundamental to medicinal chemistry. This guide provides an in-depth exploration of the core chemical reactions of this compound, focusing on the mechanistic underpinnings, practical experimental protocols, and applications in the synthesis of pharmacologically relevant molecules. We will delve into cornerstone reactions such as the Fischer indole synthesis and the synthesis of pyrazoles, providing not just the "how" but the critical "why" behind the procedural steps.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C8H13ClN2 | PubChem |

| Molecular Weight | 172.66 g/mol | Matrix Scientific, Oakwood Chemical |

| Appearance | Light brown crystalline powder | Chem-Impex |

| Melting Point | 128-130°C / 232-234°C (decomposes) | Matrix Scientific, Oakwood Chemical |

| CAS Number | 53661-18-0 | PubChem |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.

The Fischer Indole Synthesis: A Gateway to Indole Scaffolds

The Fischer indole synthesis is arguably the most prominent reaction involving arylhydrazines, providing a powerful and versatile method for the synthesis of indoles. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.

Mechanism of the Fischer Indole Synthesis

The widely accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

-

-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine intermediate cyclizes and subsequently eliminates a molecule of ammonia to form the stable, aromatic indole ring.

Caption: Workflow of the Fischer Indole Synthesis.

Application in Drug Synthesis: The Case of Etodolac

A notable application of the Fischer indole synthesis using an ethylphenylhydrazine derivative is in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). The key intermediate, 7-ethyltryptophol, is synthesized via the Fischer indole synthesis from 2-ethylphenylhydrazine hydrochloride and a suitable carbonyl precursor. While the starting material in this specific industrial process is the 2-ethyl isomer, the underlying principles of the Fischer indole synthesis remain the same.

Experimental Protocol: Synthesis of a 6-Ethyl-substituted Indole Derivative

This protocol provides a general procedure for the synthesis of a 6-ethyl-substituted indole derivative using this compound and a generic ketone.

Materials:

-

This compound

-

Ketone (e.g., cyclohexanone)

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (concentrated)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

-

Add 1 equivalent of the ketone to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is often indicated by a color change or precipitation.

-

Isolate the crude hydrazone by filtration and wash with cold ethanol.

-

-

Indolization:

-

Suspend the dried hydrazone in glacial acetic acid.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The crude indole product will precipitate. Isolate the solid by filtration and wash thoroughly with water to remove acetic acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified indole derivative.

-

Synthesis of Pyrazoles: Building Blocks for Medicinal Chemistry

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common scaffold in many pharmaceutical agents due to their diverse biological activities. This compound is a key precursor for the synthesis of N-aryl pyrazoles.

Reaction with 1,3-Dicarbonyl Compounds

The most straightforward method for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.

Mechanism of Pyrazole Formation

The reaction proceeds via a condensation-cyclization sequence:

-

Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable aromatic pyrazole ring.

Caption: General workflow for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of a 1-(4-Ethylphenyl)-3,5-disubstituted Pyrazole

This protocol outlines the synthesis of a pyrazole derivative from this compound and a generic β-diketone.

Materials:

-

This compound

-

β-Diketone (e.g., acetylacetone)

-

Ethanol or Glacial Acetic Acid

-

Sodium Acetate (optional, as a base)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the β-diketone in a suitable solvent like ethanol or glacial acetic acid.

-

If using the hydrochloride salt, adding a mild base like sodium acetate (1 equivalent) can facilitate the reaction by neutralizing the HCl.

-

Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is another important transformation that utilizes arylhydrazines. It is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. While this reaction does not directly start with 4-ethylphenylhydrazine, the resulting hydrazone products are often used as intermediates in the Fischer indole synthesis.

Mechanism of the Japp-Klingemann Reaction

The reaction mechanism involves the following steps:

-

Deprotonation: A base deprotonates the β-keto-acid or β-keto-ester to form an enolate.

-

Nucleophilic Attack: The enolate anion attacks the aryl diazonium salt to form an azo compound.

-

Hydrolysis/Decarboxylation: The intermediate undergoes hydrolysis or decarboxylation to yield the final hydrazone product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of indole and pyrazole ring systems. The Fischer indole synthesis and condensation reactions with 1,3-dicarbonyl compounds are robust and reliable methods for accessing these important heterocyclic scaffolds. A thorough understanding of the underlying reaction mechanisms and careful execution of experimental protocols are crucial for the successful application of this reagent in research and drug development. The insights provided in this guide aim to equip scientists with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Methodological & Application

The Fischer Indole Synthesis in Modern Drug Discovery: Application Notes for 4-Ethylphenylhydrazine Hydrochloride

Introduction: The Enduring Relevance of a Classic Reaction